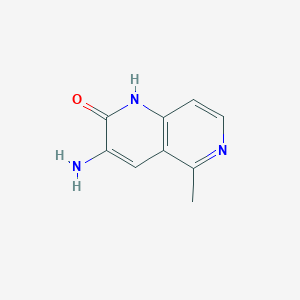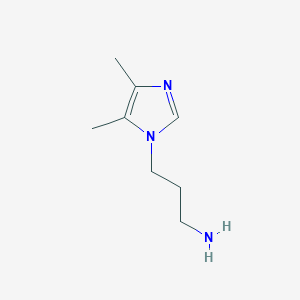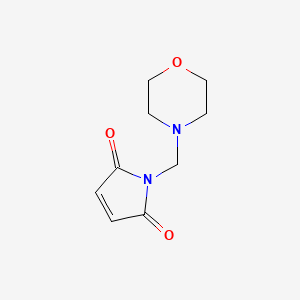
N-(quinolin-2-yl)formamide
Vue d'ensemble
Description
N-(quinolin-2-yl)formamide: is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound with a wide range of biological activities and physicochemical properties . This compound is particularly significant due to its applications in pharmaceuticals and synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing N-(quinolin-2-yl)formamide involves the iodine-catalyzed C2-H formamidation of quinoline N-oxides using isocyanides . This metal-free reaction proceeds through the nucleophilic addition of isocyanide on quinoline N-oxides followed by rearrangement in the presence of iodine . This method is advantageous due to its mild reaction conditions, broad substrate scope, and 100% atom-economy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic route provides a scalable and efficient approach that can be adapted for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(quinolin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinoline ring or the formamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
Applications De Recherche Scientifique
N-(quinolin-2-yl)formamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(quinolin-2-yl)formamide involves its interaction with various molecular targets and pathways. The quinoline ring can interact with enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function . The formamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- N-acylated 2-aminoquinolines
- 2-carbamoyl quinolines
- Quinoline N-oxides
Comparison: N-(quinolin-2-yl)formamide is unique due to its specific formamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives . For example, while N-acylated 2-aminoquinolines and 2-carbamoyl quinolines are also used in pharmaceuticals, the formamide group in this compound provides additional hydrogen bonding capabilities and reactivity .
Propriétés
IUPAC Name |
N-quinolin-2-ylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXGTCTNKXYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516805 | |
| Record name | N-Quinolin-2-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89067-40-3 | |
| Record name | N-Quinolin-2-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360394.png)
![6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3360399.png)




![N-[4-(1H-imidazol-1-yl)butyl]formamide](/img/structure/B3360422.png)

![5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-](/img/structure/B3360432.png)





